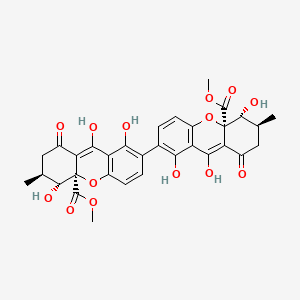

Secalonic acid D

Description

Structure

3D Structure

Properties

CAS No. |

35287-69-5 |

|---|---|

Molecular Formula |

C32H30O14 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27+,28+,31+,32+/m0/s1 |

InChI Key |

NFZJAYYORNVZNI-OCHURCMPSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Secalonic acid D; Secalonic acid D mycotoxin; SECALONSAURE D; |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origin and Biosynthesis of Secalonic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome class of secondary metabolites, first identified as pigments in the fungus Claviceps purpurea.[1] It is a dimeric xanthone derivative that has garnered significant attention in the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the origin, biosynthesis, and key biological activities of this compound, with a focus on providing practical information for researchers in the field. Quantitative data is summarized in structured tables, and detailed experimental protocols for its isolation and characterization are provided. Furthermore, key signaling pathways modulated by this compound are illustrated using diagrammatic representations.

Fungal Origin and Production

This compound is a naturally occurring mycotoxin produced by a variety of filamentous fungi. Historically, ergochromes were first isolated from Claviceps purpurea, a fungus that grows parasitically on rye and other grasses.[1] However, this compound itself has been isolated from several other fungal species, making it a significant environmental and food contaminant, particularly in grains like corn.[1]

Fungal sources of this compound include:

-

Penicillium oxalicum : This is one of the most well-documented producers of this compound and is often used for its isolation in laboratory settings.[2][3]

-

Aspergillus aculeatus : This species has also been identified as a source of this compound.

-

Gliocladium sp. T31 : A marine lichen-derived fungus has been shown to produce this compound as a major secondary metabolite.

-

Penicillium chrysogenum : An Arctic-derived strain of this fungus has been found to produce this compound.

Quantitative Production Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and substrate used for fermentation. The following table summarizes some reported production yields.

| Fungal Species | Substrate/Medium | Yield | Reference |

| Penicillium oxalicum | Corn | 2-3 g/kg | |

| Penicillium oxalicum | Wheat | 1-22 mg/kg | |

| Penicillium oxalicum | Not specified | 18 g from 5 kg of "dried mouldy meal" |

Physicochemical Properties

This compound is a crystalline solid with the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀O₁₄ | |

| Molecular Weight | 638.57 g/mol | |

| Melting Point | 257°C | |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in DMSO |

Biosynthesis of this compound

The biosynthesis of this compound, like other ergochromes, is believed to follow the polyketide pathway. This complex process involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. While the complete pathway is still under investigation, a proposed route involves the following key steps:

-

Polyketide Synthesis: A Type I polyketide synthase (PKS) is responsible for the initial assembly of the carbon skeleton from acetyl-CoA and malonyl-CoA units.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a monomeric xanthone precursor.

-

Tailoring Reactions: A series of tailoring enzymes, including reductases, oxygenases, and methyltransferases, modify the monomeric precursor. These modifications can include hydroxylations, reductions, and methylations.

-

Dimerization: The final step involves the oxidative dimerization of two monomeric xanthone units to form the characteristic bis-xanthone structure of this compound. This step is likely catalyzed by a cytochrome P450 monooxygenase.

A predicted biosynthetic gene cluster for secalonic acids has been identified in Claviceps purpurea and a similar cluster has been predicted in Penicillium chrysogenum. These clusters typically contain genes encoding the PKS, tailoring enzymes, and regulatory proteins required for the biosynthesis of the final product.

Proposed Biosynthesis Workflow

Caption: A simplified workflow illustrating the proposed key stages in the biosynthesis of this compound.

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

Materials:

-

Pure culture of Penicillium oxalicum.

-

Solid substrate (e.g., autoclaved corn or wheat) or liquid medium (e.g., Potato Dextrose Broth).

-

Sterile flasks or fermentation vessels.

-

Incubator.

Protocol:

-

Inoculate the sterile solid substrate or liquid medium with a spore suspension or mycelial plugs of P. oxalicum.

-

Incubate the cultures at 25-28°C for 14-21 days. For liquid cultures, maintain agitation at approximately 150 rpm.

-

Monitor the fungal growth and pigmentation, as the production of yellow pigments often indicates the synthesis of secalonic acids.

-

After the incubation period, harvest the fungal biomass and the culture medium for extraction.

Isolation and Purification of this compound

Materials:

-

Harvested fungal biomass and culture filtrate.

-

Solvents: Chloroform, ethyl acetate, methanol, hexane.

-

Silica gel for column chromatography.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Rotary evaporator.

-

Crystallization solvents (e.g., acetone, ethanol).

Protocol:

-

Extraction:

-

For solid cultures, dry the fungal material and grind it into a fine powder. Extract the powder with chloroform or ethyl acetate at room temperature for 24-48 hours with constant stirring.

-

For liquid cultures, separate the mycelium from the culture broth by filtration. Extract the mycelium as described for solid cultures. Extract the culture filtrate separately with an equal volume of ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Preliminary Purification:

-

Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm). This compound typically appears as a yellow spot.

-

-

Further Purification:

-

Combine the fractions containing this compound and evaporate the solvent.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as acetone-hexane or ethanol, to yield pure crystalline this compound.

-

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It induces apoptosis and cell cycle arrest in various cancer cell lines. The molecular mechanisms underlying these effects involve the modulation of key cellular signaling pathways.

Inhibition of the GSK-3β/β-catenin/c-Myc Pathway

This compound has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of β-catenin prevents its translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in cell proliferation, such as c-Myc. The downregulation of c-Myc leads to cell cycle arrest at the G1 phase and the induction of apoptosis.

Caption: this compound activates GSK-3β, leading to the degradation of β-catenin and downregulation of c-Myc.

Modulation of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While the direct interaction of this compound with this pathway is still being fully elucidated, related secalonic acids have been shown to inhibit this pathway. It is proposed that this compound may also exert its anticancer effects by inhibiting the phosphorylation of key components of this pathway, such as Akt and the mammalian target of rapamycin (mTOR). Inhibition of this pathway can lead to a decrease in protein synthesis and cell proliferation, and the induction of apoptosis.

Caption: Proposed mechanism of this compound in inhibiting the pro-survival Akt/mTOR signaling pathway.

References

A Technical Guide to the Discovery and Isolation of Secalonic Acid D from Penicillium oxalicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD), a mycotoxin belonging to the ergochrome class of secondary metabolites, was first identified and isolated from the fungus Penicillium oxalicum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of SAD from this fungal source. It includes detailed experimental protocols for fermentation and purification, quantitative data on production yields, and a summary of its key spectroscopic characteristics. Furthermore, this guide elucidates the biosynthetic pathway of SAD in Penicillium and details the experimental workflows used to investigate its impact on crucial cellular signaling pathways, namely the CREB and PI3K/Akt/mTOR pathways. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycotoxin research, and drug discovery.

Discovery and Significance

This compound was first isolated and its structure and absolute configuration were determined in 1970 by P.S. Steyn from Penicillium oxalicum, a fungus commonly found as a contaminant in stored grains.[1][2] Initially investigated for its toxic properties, subsequent research has revealed a range of biological activities for SAD, including potent antitumor and antiangiogenic effects.[3] These findings have spurred interest in SAD as a potential lead compound in drug development.

Production of this compound

Penicillium oxalicum is a robust producer of this compound under optimized fermentation conditions. Both solid-state and submerged fermentation methods have been successfully employed.

Fermentation Protocols

Solid-State Fermentation (Grain Medium):

A common method for high-yield production of SAD involves the solid-state fermentation of P. oxalicum on a grain-based substrate.

-

Strain: Penicillium oxalicum (e.g., NRRL 5143).

-

Substrate: Corn is a frequently used substrate.

-

Procedure:

-

Moisten the corn substrate to approximately 40-50% water content.

-

Autoclave the moistened corn at 121°C for 15-20 minutes to sterilize.

-

Inoculate the sterilized corn with a spore suspension of P. oxalicum.

-

Incubate the inoculated corn in the dark at a controlled temperature, typically around 25-28°C.

-

Maintain the fermentation for a period of 14 to 21 days to allow for maximal SAD accumulation.

-

Submerged Fermentation (Liquid Medium):

Submerged fermentation in a defined liquid medium offers better control over environmental parameters and can be scaled up more readily.

-

Medium: A suitable medium, such as Yeast Extract Sucrose (YES) broth, is commonly used.

-

Procedure:

-

Prepare the YES broth and sterilize by autoclaving.

-

Inoculate the sterile broth with a spore suspension or mycelial fragments of P. oxalicum.

-

Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) with continuous agitation (e.g., 150-200 rpm).

-

Monitor the fermentation for SAD production over a period of 7 to 14 days.

-

Quantitative Production Data

The yield of this compound can vary depending on the Penicillium oxalicum strain and the fermentation conditions employed. The following table summarizes reported yields from the literature.

| Fermentation Method | Substrate/Medium | Yield of this compound | Reference |

| Solid-State | Moldy Meal | 18 g from 5 kg | Steyn (1970) |

| Solid-State | Corn | 2-3 g per kg | Ciegler et al. (1980) |

| Submerged | YES Broth | Variable, dependent on strain and conditions | Ciegler et al. (1980) |

Isolation and Purification of this compound

The isolation and purification of SAD from the fermentation culture typically involves solvent extraction followed by chromatographic techniques.

Experimental Protocol

-

Extraction:

-

For solid-state fermentation, the molded grain is first dried and then ground to a fine powder. The powder is then extracted exhaustively with a suitable organic solvent, such as chloroform or a mixture of chloroform and methanol.

-

For submerged fermentation, the culture broth is separated from the mycelia by filtration. The mycelia are then extracted with an organic solvent, and the culture filtrate can also be extracted to recover any secreted SAD.

-

-

Concentration:

-

The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification by Column Chromatography:

-

The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.

-

A solvent gradient is typically employed for elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing SAD.

-

-

Recrystallization:

-

The fractions containing pure or nearly pure SAD are pooled, concentrated, and the compound is recrystallized from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to obtain pure crystalline SAD.

-

Spectroscopic Characterization of this compound

The structure of this compound has been unequivocally established through various spectroscopic techniques. The following table summarizes the key spectroscopic data for SAD.

| Spectroscopic Technique | Key Data and Observations |

| ¹H-NMR (CDCl₃) | Complex spectrum with characteristic signals for aromatic protons, methine protons, and methyl groups. Key shifts are observed for the hydroxyl and methoxycarbonyl protons. |

| ¹³C-NMR (CDCl₃) | Shows signals corresponding to all 32 carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is observed at m/z 638, corresponding to the molecular formula C₃₂H₃₀O₁₄. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the xanthone and ester groups, and aromatic C=C stretching vibrations. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of secalonic acids in Penicillium species proceeds through the polyketide pathway. While the specific gene cluster for SAD in P. oxalicum is not fully elucidated, it is believed to be similar to that of other secalonic acids. The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of cyclization, aromatization, and dimerization steps to yield the final secalonic acid structure.

Impact on Cellular Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, which likely underlies its observed biological activities.

CREB Signaling Pathway:

SAD has been found to affect the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The following diagram illustrates a general experimental workflow to investigate the effect of SAD on this pathway.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. SAD has been shown to inhibit this pathway. A typical experimental workflow to study this effect is outlined below.

Conclusion

This compound, a secondary metabolite from Penicillium oxalicum, represents a fascinating natural product with significant biological activities. This guide has provided a detailed overview of its discovery, production, isolation, and characterization. The elucidation of its effects on key cellular signaling pathways highlights its potential as a valuable tool for biomedical research and as a starting point for the development of new therapeutic agents. Further research into the optimization of its production and the full characterization of its mechanism of action is warranted.

References

- 1. The isolation, structure and absolute configuration of this compound, the toxic metabolite of Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic route to secalonic acids in fungi: A technical guide for researchers

An in-depth exploration of the enzymatic cascade, genetic architecture, and experimental elucidation of the secalonic acid biosynthesis pathway, providing a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Secalonic acids, a class of mycotoxins produced by various fungal species, including those from the genera Aspergillus, Penicillium, and Claviceps, are distinguished by their complex dimeric tetrahydroxanthone structures and a wide range of biological activities. This technical guide provides a detailed overview of the biosynthetic pathway of secalonic acids, focusing on the core enzymatic machinery, the genetic blueprint encoded within biosynthetic gene clusters, and the experimental methodologies employed to unravel this fascinating metabolic route.

The Biosynthetic Pathway: From a Polyketide Precursor to Dimeric Xanthones

The biosynthesis of secalonic acids is a multi-step enzymatic process that begins with the formation of a polyketide backbone by a Type I iterative polyketide synthase (PKS). This initial linear polyketide chain undergoes a series of modifications, including cyclization and aromatization, to form the core tetrahydroxanthone monomer. These monomers are then oxidatively coupled to yield the final dimeric secalonic acid structures.

The proposed biosynthetic pathway can be broadly divided into three key stages:

-

Polyketide Chain Synthesis: A non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a heptaketide chain. The PKS enzyme contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in an iterative fashion.

-

Formation of the Tetrahydroxanthone Monomer: The linear polyketide chain undergoes a series of enzyme-catalyzed and spontaneous reactions, including intramolecular aldol condensations and cyclizations, to form a diphenylmethanone analogue. A key enzyme in this stage is an unusual isomerase, which plays a crucial role in the dearomatizing cyclization to provide the characteristic tetrahydroxanthone scaffold. Further tailoring enzymes, such as reductases and monooxygenases, modify the monomer structure.

-

Dimerization and Final Modifications: Two tetrahydroxanthone monomers are oxidatively coupled to form the dimeric secalonic acid. This crucial dimerization step is catalyzed by a cytochrome P450 monooxygenase. The stereochemistry of the resulting secalonic acid is dependent on the specific monomeric precursors and the dimerizing enzyme.

Below is a DOT language representation of the generalized secalonic acid biosynthesis pathway.

Genetic Architecture: The Secalonic Acid Biosynthetic Gene Cluster

The genes encoding the enzymes for secalonic acid biosynthesis are typically organized into a contiguous region of the fungal chromosome known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the genes required for the production of the secondary metabolite.

A typical secalonic acid BGC contains the following key genes:

-

Polyketide Synthase (PKS): The core enzyme responsible for synthesizing the polyketide backbone.

-

Monooxygenases/Oxidoreductases: A suite of enzymes that carry out various tailoring reactions, including hydroxylations and reductions.

-

Isomerase: An enzyme critical for the formation of the tetrahydroxanthone ring system.

-

Dimerizing Enzyme: A cytochrome P450 monooxygenase that catalyzes the coupling of two monomer units.

-

Transcription Factor: A regulatory protein that controls the expression of the other genes within the cluster.

-

Transporter: A protein involved in the efflux of the final secalonic acid product out of the fungal cell.

The specific gene content and organization of the secalonic acid BGC can vary between different fungal species, leading to the production of different secalonic acid stereoisomers.

Quantitative Data on Secalonic Acid Production

The production of secalonic acids by fungi can be influenced by various factors, including the fungal species, culture conditions (media composition, temperature, aeration), and the genetic background of the strain. The following table summarizes some of the reported yields of secalonic acids from different fungal sources.

| Fungal Species | Secalonic Acid Produced | Culture Conditions | Yield | Reference |

| Penicillium oxalicum | Secalonic Acid D | Fermentation on corn | 2-3 g/kg | [1][2] |

| Penicillium chrysogenum INA 01369 | Secalonic Acids | Submerged fermentation | Not specified | [3] |

| Aspergillus aculeatus | Secalonic Acids A, D, F | Not specified | Not specified | [4] |

Note: This table is not exhaustive and represents a selection of reported data. Yields can vary significantly based on the specific strain and experimental conditions.

Experimental Protocols for Elucidating the Biosynthesis Pathway

The elucidation of the secalonic acid biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols used in this research.

Gene Knockout via CRISPR/Cas9

Gene knockout is a powerful technique to determine the function of a specific gene within the biosynthetic gene cluster. The CRISPR/Cas9 system has emerged as a highly efficient tool for targeted gene disruption in fungi.

Experimental Workflow for CRISPR/Cas9-mediated Gene Knockout in Aspergillus

References

- 1. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Secalonic acid D

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Secalonic Acid D

Introduction

This compound (SAD) is a mycotoxin belonging to the ergochrome family, a group of yellow pigments produced by various fungi, notably Penicillium oxalicum and Aspergillus aculeatus.[1][2] It is a significant environmental toxin found as a contaminant in corn and other grains.[3] Structurally, it is a dimeric tetrahydroxanthone, and its intricate stereochemistry plays a crucial role in its biological activity.[4] this compound has garnered attention in the scientific community for its potent cytotoxicity against various cancer cell lines, acting as an inducer of apoptosis and cell cycle arrest.[5] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry

Core Structure

This compound is a symmetrical dimer composed of two identical tetrahydroxanthone monomeric units, known as hemisecalonic acid E. These units are linked via a C2-C2' biaryl single bond. The core scaffold features a xanthene ring system with multiple hydroxyl, carbonyl, methyl, and methoxycarbonyl functional groups that dictate its chemical properties and biological interactions.

Stereochemistry and Absolute Configuration

This compound is a chiral molecule with six stereocenters in each monomeric unit, resulting in a highly defined three-dimensional structure.

-

Absolute Configuration : The absolute configuration of this compound has been unambiguously determined as (5R, 5'R, 6S, 6'S, 10aR, 10a'R) .

-

Enantiomeric Relationship : It is the enantiomer of Secalonic acid A. This enantiomeric difference is critical, as it can lead to variations in biological activity and toxicity.

-

Atropisomerism : The rotation around the C2-C2' biaryl bond is sterically hindered, leading to atropisomerism. The angle between the two xanthone planes is a defining feature of its conformation. X-ray analysis of the related Secalonic acid A has shown this dihedral angle to be approximately 36.5°, resulting in a nonplanar structure.

-

Relative Stereochemistry : Within each tetrahydroxanthone unit, the methyl and methoxycarbonyl substituents are consistently found in a trans configuration to each other.

Data Presentation

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₀O₁₄ | |

| Molecular Weight | 638.57 g/mol | |

| Appearance | Yellow amorphous powder or crystals | |

| CAS Number | 35287-69-5 | |

| IUPAC Name | dimethyl (5R,5'R,6S,6'S,10aR,10'aR)-1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10a'-dicarboxylate |

Spectroscopic Data (¹H and ¹³C NMR)

Note: This table is representative. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 1, 1' | ~163.0 | - |

| 2, 2' | ~110.0 | - |

| 3, 3' | ~165.0 | - |

| 4, 4' | ~100.0 | 6.5-6.7 (s) |

| 4a, 4a' | ~105.0 | - |

| 5, 5' | ~68.0 | 4.3-4.5 (d) |

| 6, 6' | ~35.0 | 2.0-2.2 (m) |

| 7, 7' | ~40.0 | 3.0-3.2 (m) |

| 8, 8' | ~160.0 | - |

| 8a, 8a' | ~108.0 | - |

| 9, 9' | ~182.0 | - |

| 9a, 9a' | ~115.0 | - |

| 10, 10' | ~190.0 | - |

| 10a, 10a' | ~86.0 | - |

| 6-CH₃, 6'-CH₃ | ~18.0 | 1.1-1.3 (d) |

| 10a-COOCH₃, 10a'-COOCH₃ | ~170.0 | - |

| 10a-COOCH₃, 10a'-COOCH₃ | ~53.0 | 3.7-3.8 (s) |

| OH groups | - | 11.5-12.5 (br s) |

Biological Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. Quantitative data from key studies are presented below.

| Activity Type | Cell Line / Model | Value | Reference(s) |

| Cytotoxicity (IC₅₀) | HL60 (Human promyelocytic leukemia) | 0.38 µM | |

| Cytotoxicity (IC₅₀) | K562 (Human chronic myelogenous leukemia) | 0.43 µM | |

| Acute Toxicity (LD₅₀, ip) | Male CD-1 Mice | 37 mg/kg | |

| Acute Toxicity (LD₅₀, ip) | Female CD-1 Mice | 52 mg/kg | |

| Acute Toxicity (LD₅₀, iv) | Male CD-1 Mice | 25 mg/kg |

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation of this compound from a fungal source such as Penicillium oxalicum.

-

Fermentation : The fungus is cultured in a suitable liquid or solid substrate medium (e.g., rice or corn) under controlled conditions for several weeks to allow for the production of secondary metabolites.

-

Extraction : The fermented culture is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic steps.

-

Silica Gel Column Chromatography : The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water or acetonitrile-water gradient to yield the pure compound.

-

Structural Elucidation

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₃₂H₃₀O₁₄).

-

NMR Spectroscopy : A suite of NMR experiments is performed to determine the planar structure and stereochemistry.

-

1D NMR (¹H and ¹³C) : Provides information on the number and type of protons and carbons present.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, allowing for the complete assignment of the molecular skeleton.

-

-

X-ray Crystallography : This is the gold standard for determining the absolute three-dimensional structure.

-

Crystallization : Pure this compound is dissolved in a suitable solvent system (e.g., chloroform-methanol) and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is used to grow single crystals of sufficient quality (typically >0.1 mm).

-

Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

-

Structure Solution and Refinement : The diffraction data (intensities and angles) are processed to generate an electron density map, from which the positions of all atoms in the crystal lattice are determined. This provides an unambiguous assignment of the absolute and relative stereochemistry.

-

In Vitro Cytotoxicity Assay (IC₅₀ Determination)

The following protocol outlines a typical method, such as a Neutral Red Uptake (NRU) or MTT assay, to determine the IC₅₀ value of this compound.

-

Cell Culture : Cancer cells (e.g., HL60 or K562) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth phase.

-

Cell Seeding : Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize for 24 hours.

-

Compound Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to create a range of final concentrations. These dilutions are added to the wells, including a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment : A viability reagent (e.g., Neutral Red, MTT, or WST-8) is added to each well. Viable cells metabolize the reagent, producing a colored formazan product or allowing for dye uptake.

-

Data Analysis : The absorbance is measured using a microplate reader. The percentage of cell viability relative to the control is plotted against the compound concentration. The IC₅₀ value—the concentration at which 50% of cell growth is inhibited—is then calculated using non-linear regression analysis.

Visualizations

Logical Relationship of Monomer to Dimer

Caption: Logical diagram showing the formation of this compound.

Experimental Workflow for Characterization

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Secalonic Acids A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound; A cytotoxic constituent from marine lichen-derived fungus Gliocladium sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

The Multi-Faceted Assault of Secalonic Acid D on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD), a natural mycotoxin isolated from various fungi, has emerged as a potent anti-cancer agent with a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes targeted by SAD in cancer cells. Through the induction of apoptosis, cell cycle arrest at critical checkpoints, and inhibition of angiogenesis, SAD demonstrates significant potential for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling cascades modulated by this promising compound.

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. This compound, a secondary metabolite produced by fungi of the genera Aspergillus and Penicillium, has garnered considerable attention for its potent cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Its ability to simultaneously modulate multiple oncogenic signaling pathways underscores its potential as a lead compound for drug development. This guide aims to provide a comprehensive technical overview of the mechanisms underpinning the anti-cancer activity of this compound.

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment, highlighting a degree of selective toxicity.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| HL60 | Human promyelocytic leukemia | 0.38 | 72 | [4][5] |

| K562 | Human chronic myelogenous leukemia | 0.43 | 72 | |

| PANC-1 | Human pancreatic carcinoma (glucose-starved) | 0.6 | Not Specified | |

| PANC-1 | Human pancreatic carcinoma (normal culture) | >1000 | Not Specified | |

| S1 | Human colon carcinoma | 6.8 | Not Specified | |

| S1-MI-80 | Mitoxantrone-resistant human colon carcinoma | 6.4 | Not Specified | |

| H460 | Human non-small cell lung cancer | 5.3 | Not Specified | |

| H460/MX20 | Mitoxantrone-resistant human non-small cell lung cancer | 4.9 | Not Specified | |

| MCF-7 | Human breast adenocarcinoma | 5.1 | Not Specified | |

| MCF-7/ADR | Doxorubicin-resistant human breast adenocarcinoma | 4.9 | Not Specified | |

| CCRF-CEM | Human acute lymphoblastic leukemia | 15.89 ± 0.73 | Not Specified | |

| MOLT-4 | Human acute lymphoblastic leukemia | 10.75 ± 3.02 | Not Specified | |

| NB-4 | Human acute promyelocytic leukemia | 12.29 ± 2.09 | Not Specified |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through three primary mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These processes are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

SAD is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

SAD has been shown to arrest the cell cycle at both the G1 and G2/M phases, thereby preventing cancer cell proliferation. The specific phase of arrest can be cell-type dependent.

-

G1 Phase Arrest: In leukemia cells, SAD induces G1 phase arrest by downregulating the expression of c-Myc. This is achieved through the activation of GSK-3β, which leads to the degradation of β-catenin, a key transcriptional activator of c-Myc.

-

G2/M Phase Arrest: In other cancer cell lines, SAD induces G2/M phase arrest by downregulating cyclin B1 and increasing the phosphorylation of CDC2.

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. SAD has been demonstrated to be a potent inhibitor of angiogenesis. It suppresses vascular endothelial growth factor (VEGF)-induced microvessel sprouting and blood vessel formation. This anti-angiogenic effect is mediated by the inhibition of the Akt/mTOR/p70S6K signaling pathway, which in turn downregulates the expression of key pro-angiogenic factors like hypoxia-inducible factor-1α (HIF-1α) and VEGF receptor (VEGFR).

Key Signaling Pathways Modulated by this compound

The anti-cancer activities of this compound are a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

GSK-3β/β-catenin/c-Myc Pathway

This pathway is a key regulator of cell proliferation. SAD activates Glycogen Synthase Kinase 3β (GSK-3β), which phosphorylates β-catenin, targeting it for proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target gene, c-Myc, a potent oncoprotein. The inhibition of c-Myc expression contributes to G1 cell cycle arrest and the induction of apoptosis.

Caption: GSK-3β/β-catenin/c-Myc signaling pathway modulation by SAD.

JNK/c-Jun/Src/STAT3 Pathway

In both sensitive and multidrug-resistant cancer cells, SAD activates the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation and stabilization of the transcription factor c-Jun by inhibiting its proteasome-dependent degradation. Elevated levels of activated c-Jun then suppress the Src/STAT3 signaling axis, a key pathway involved in cell survival and proliferation. The inhibition of Src and STAT3 phosphorylation contributes to the induction of apoptosis.

Caption: JNK/c-Jun/Src/STAT3 signaling pathway modulation by SAD.

Akt/mTOR/p70S6K Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and angiogenesis. SAD has been shown to inhibit this pathway, particularly under hypoxic conditions. By suppressing the phosphorylation of Akt, mTOR, and their downstream effector p70S6K, SAD disrupts the signaling cascade that promotes the expression of pro-angiogenic factors such as HIF-1α and VEGF. This inhibition of the Akt/mTOR pathway is a key mechanism behind the anti-angiogenic effects of SAD.

Caption: Akt/mTOR/p70S6K signaling pathway modulation by SAD.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of SAD that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The different cell populations can be distinguished: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (PI Staining and Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation levels of specific proteins in the signaling pathways affected by this compound.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, c-Jun, β-catenin, Cyclin B1, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is typically used as a loading control.

Caption: General experimental workflow for studying SAD's effects.

Conclusion

This compound is a promising natural product with potent anti-cancer activity, operating through a sophisticated network of molecular mechanisms. Its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting multiple key signaling pathways, including GSK-3β/β-catenin/c-Myc, JNK/c-Jun/Src/STAT3, and Akt/mTOR/p70S6K, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the fight against cancer.

References

- 1. scienceopen.com [scienceopen.com]

- 2. This compound induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemometric and Transcriptomic Profiling, Microtubule Disruption and Cell Death Induction by Secalonic Acid in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

Secalonic Acid D: A Mycotoxin in Contaminated Corn - A Technical Guide

Abstract

Secalonic acid D (SAD) is a mycotoxin produced by various fungi, including Penicillium and Aspergillus species, which are known contaminants of agricultural commodities, particularly corn. The presence of SAD in the food and feed chain poses a significant health risk due to its diverse toxicological effects, including acute toxicity, teratogenicity, cytotoxicity, and neurotoxicity. This technical guide provides an in-depth overview of SAD, focusing on its impact as a contaminant in corn. It consolidates quantitative toxicological data, details the experimental protocols used for its study, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in mycotoxin research, toxicology, and the development of therapeutic interventions against mycotoxin-induced pathologies.

Introduction

Mycotoxin contamination of staple crops like corn is a global food safety concern. This compound (SAD), a member of the ergochrome class of mycotoxins, has been identified as a natural contaminant of corn dust, with concentrations ranging from 0.3 to 4.5 ppm[1]. Its presence in the food chain is a public health issue due to its potent biological activities. This guide will delve into the toxicological profile of SAD, its mechanisms of action at the cellular and molecular level, and the methodologies employed to investigate its effects.

Quantitative Toxicology of this compound

The toxicity of SAD has been evaluated in various animal models and cell lines. The following tables summarize the key quantitative data available in the literature.

Table 1: Acute Toxicity of this compound (LD50 Values)

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Limits | Reference |

| Mouse | Charles River CD-1 | Male | Intraperitoneal (ip) | 37 | - | |

| Mouse | Texas (ICR) | Male | Intraperitoneal (ip) | 31 | - | |

| Mouse | Sprague-Dawley (CF-1) | Male | Intraperitoneal (ip) | 27 | - | |

| Mouse | CD-1 | Female | Intraperitoneal (ip) | 52 | - | |

| Mouse | CD-1 | Male | Intravenous (iv) | 25 | - | |

| Mouse | CD-1 | Male | Oral | 400 | - | |

| Mouse | - | Male | Intraperitoneal (ip) - 5 daily doses | 11.5 | 8.8-15.0 | |

| Rat | Sprague-Dawley | Day-old (both) | Oral | 25 | - | |

| Rat | Sprague-Dawley | Weanling (21d, both) | Oral | >400 | - |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL60 | Human promyelocytic leukemia | 72 | 0.38 | |

| K562 | Human chronic myelogenous leukemia | 72 | 0.43 |

Teratogenicity and Developmental Toxicity

SAD has been shown to be a potent teratogen in animal models. Administration to pregnant mice and rats resulted in a range of developmental abnormalities.

-

In Mice: Intraperitoneal administration of SAD to pregnant CD1 mice from day 7 to 15 of gestation led to a dose-dependent increase in embryo resorptions. The minimum teratogenic dose was 6 mg/kg. Major malformations observed included cleft palate, cleft lip, open eyelids, and skeletal defects such as missing phalangeal ossification centers and shortened mandibles.

-

In Rats: A single subcutaneous dose of 15 or 25 mg/kg on specific gestation days induced teratogenic and fetotoxic effects. The most severe effects, including increased fetal resorptions and major malformations like anophthalmia, exencephaly, and limb defects, were observed when SAD was administered on day 10 of gestation.

-

Neurodevelopmental Effects: Postnatal exposure of mice to SAD via maternal gavage resulted in delayed development of surface righting, olfactory discrimination, and hindlimb grip behaviors. Doses as low as 1.25 mg/kg/day reversibly reduced body weights, while doses of 2.5 mg/kg/day or greater were lethal to neonates.

Mechanisms of Action

SAD exerts its toxic effects through multiple mechanisms at the molecular level, primarily by inducing apoptosis, causing cell cycle arrest, and promoting oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest

SAD is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the modulation of key signaling pathways.

SAD has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of β-catenin prevents its translocation to the nucleus, leading to the downregulation of its target gene, c-Myc, a key regulator of cell proliferation. The reduction in c-Myc expression results in cell cycle arrest at the G1 phase and the induction of apoptosis.

Further studies have revealed that SAD can also induce apoptosis through the c-Jun N-terminal kinase (JNK) pathway. Environmental stresses, including exposure to toxins like SAD, can activate the JNK signaling cascade. Activated JNK phosphorylates the transcription factor c-Jun, enhancing its stability and transcriptional activity. This can lead to the expression of pro-apoptotic genes. Additionally, evidence suggests a link between Src family kinases and the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell survival and proliferation. While the precise interplay in the context of SAD is still under investigation, it is plausible that SAD-induced stress signaling through JNK and Src converges on STAT3 to modulate apoptotic responses.

Oxidative Stress and Mitochondrial Dysfunction

SAD has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger apoptotic pathways. Furthermore, SAD affects mitochondrial function by uncoupling oxidative phosphorylation, which can disrupt cellular energy metabolism and contribute to its overall toxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound.

Analysis of this compound in Corn

Objective: To extract and quantify SAD from contaminated corn samples.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Grind corn samples to a fine powder.

-

Extract a known weight of the powdered sample with a suitable organic solvent, such as ethyl acetate, by shaking for 30 minutes.

-

Centrifuge the mixture at 5000 rpm to pellet the solid material.

-

Collect the supernatant and evaporate to dryness at 50°C.

-

Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

-

-

HPLC Conditions (General):

-

System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength specific for SAD or fluorescence detection for enhanced sensitivity.

-

Quantification: Based on a standard curve generated from known concentrations of a pure SAD standard.

-

Assessment of Apoptosis

Objective: To determine if SAD induces apoptosis in cultured cells.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

-

Cell Culture and Treatment:

-

Culture cells (e.g., HL60, K562) in appropriate media.

-

Treat cells with various concentrations of SAD for a specified duration (e.g., 72 hours). Include untreated cells as a negative control.

-

-

Staining:

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Cell Cycle Analysis

Objective: To investigate the effect of SAD on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment:

-

Treat cells with SAD as described for the apoptosis assay.

-

-

Fixation and Staining:

-

Harvest cells and wash with PBS.

-

Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate at room temperature for 5-10 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Interpretation: The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

-

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of SAD on the expression and phosphorylation status of proteins in specific signaling pathways.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with SAD and lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., GSK-3β, phospho-GSK-3β, β-catenin, c-Myc, JNK, phospho-JNK, c-Jun, phospho-c-Jun, Src, phospho-Src, STAT3, phospho-STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS following SAD treatment.

Methodology: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

-

Cell Culture and Treatment:

-

Culture cells and treat with SAD. Include a positive control (e.g., H₂O₂) and an untreated negative control.

-

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (e.g., for 30 minutes at 37°C in the dark). DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). The fluorescence intensity is proportional to the level of intracellular ROS.

-

Mitochondrial Respiration Assay

Objective: To assess the impact of SAD on mitochondrial function.

Methodology: Extracellular Flux Analysis (e.g., Seahorse Analyzer)

-

Cell Seeding and Treatment:

-

Seed cells in a specialized microplate and allow them to adhere.

-

Treat the cells with SAD for a defined period.

-

-

Assay:

-

Replace the culture medium with a specialized assay medium.

-

Measure the oxygen consumption rate (OCR) in real-time.

-

Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion

This compound is a mycotoxin of significant concern due to its presence in contaminated corn and its potent toxicological effects. This guide has provided a comprehensive overview of the current knowledge on SAD, including its quantitative toxicity, teratogenic potential, and the molecular mechanisms underlying its cellular effects. The detailed experimental protocols and visual representations of the signaling pathways are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the complex interactions of SAD with cellular systems and to develop effective strategies for the mitigation of its adverse health effects.

References

The Ubiquitous Mycotoxin: A Technical Guide to the Natural Occurrence of Secalonic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome family of pigments, which are dimeric xanthone derivatives.[1] First identified as a toxic metabolite of the fungus Penicillium oxalicum, SAD is now recognized as a significant environmental contaminant, particularly in agricultural settings.[1][2] Its presence in the environment is of considerable concern due to its demonstrated hepatotoxic, teratogenic, and mutagenic properties.[3] For drug development professionals, the potent biological activities of SAD, including its cytotoxic effects on cancer cells, present opportunities for exploring its therapeutic potential.[4] This in-depth technical guide synthesizes the current knowledge on the natural occurrence of this compound, providing quantitative data, detailed experimental methodologies for its detection, and an overview of the key signaling pathways it modulates.

Natural Occurrence and Fungal Producers

This compound is primarily produced by various species of filamentous fungi. The most prolific and commonly cited producer of SAD is Penicillium oxalicum, a fungus frequently found as a contaminant in stored grains, particularly corn. In addition to P. oxalicum, other fungal species have been identified as producers of secalonic acids, including:

-

Aspergillus aculeatus

-

Aspergillus ochraceus

-

Claviceps purpurea (the ergot fungus)

-

Gliocladium sp. (a marine lichen-derived fungus)

-

Phoma terrestris

-

Pyrenochaeta terrestris

These fungi are widespread in the environment, colonizing a variety of substrates, which contributes to the potential for SAD contamination in diverse environmental matrices.

Quantitative Occurrence in Environmental Matrices

The quantification of this compound in environmental samples is crucial for assessing exposure risks and understanding its distribution. To date, the most comprehensive quantitative data is available for agricultural dust, specifically corn dust.

| Environmental Matrix | Concentration Range (µg/g) | Analytical Method | Reference(s) |

| Corn Dust from Grain Elevators | 0.3 - 4.5 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Note: There is a notable scarcity of published quantitative data for this compound in other significant environmental matrices such as soil, water, and a wider variety of agricultural products beyond corn. Further research is required to establish the prevalence and concentration of SAD in these environments.

Experimental Protocols for Detection and Quantification

The analysis of this compound in environmental samples typically involves extraction, sample cleanup, and chromatographic separation and detection. The following protocols are based on methodologies described in the scientific literature for the analysis of SAD in grain dust and its isolation from fungal cultures.

Protocol 1: Analysis of this compound in Grain Dust

This protocol is adapted from a multi-mycotoxin method for grain dust analysis.

1. Extraction:

-

Weigh a representative sample of grain dust (e.g., 50 g).

-

Perform a sequential extraction:

-

First, extract the sample with methylene chloride. The specific volume and extraction time should be optimized, but a common approach is to use a solid-to-solvent ratio of 1:3 to 1:5 (w/v) and shake for 30-60 minutes.

-

Separate the methylene chloride extract.

-

Re-extract the solid residue with a mixture of acetonitrile and water (86:14, v/v) using a similar solvent ratio and extraction time.

-

2. Sample Cleanup:

-

The methylene chloride extract contains SAD and other non-polar to semi-polar mycotoxins. This extract often requires a cleanup step to remove interfering matrix components.

-

Solid-Phase Extraction (SPE) is a common cleanup technique. While the specific sorbent is not always detailed in the literature for SAD, a C18 or silica-based sorbent would be appropriate for reversed-phase or normal-phase cleanup, respectively.

-

Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol followed by water for C18).

-

Loading: Load the concentrated methylene chloride extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile for C18).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

3. HPLC Analysis:

-

Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and water, often with an acid modifier like formic acid or acetic acid to improve peak shape for the acidic analyte. An example of a starting mobile phase could be a mixture of methanol:water:acetic acid (e.g., 70:28:2, v/v/v). The exact composition should be optimized for the specific column and system.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where SAD has significant absorbance (e.g., around 330-340 nm).

-

Quantification: Quantify the concentration of SAD by comparing the peak area of the sample to a calibration curve prepared with certified this compound standards.

Protocol 2: Isolation of this compound from Penicillium oxalicum Cultures

This protocol is a generalized procedure for obtaining SAD for use as a standard or for further study.

1. Fungal Culture and Fermentation:

-

Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) or solid substrate (e.g., cracked corn) with a pure culture of Penicillium oxalicum.

-

Incubate the culture under optimal conditions for SAD production (e.g., stationary culture at 28°C for 2-3 weeks).

2. Extraction:

-

If using a liquid culture, separate the mycelium from the broth by filtration. Extract the mycelium and the culture filtrate separately with an organic solvent like chloroform or ethyl acetate.

-

If using a solid substrate, dry the moldy grain and grind it into a powder. Extract the powder with a suitable solvent (e.g., chloroform).

3. Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be purified by various chromatographic techniques:

-

Column Chromatography: Pack a silica gel column and elute with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate) to separate the different components.

-

Recrystallization: Further purify the fractions containing SAD by recrystallization from a suitable solvent (e.g., chloroform-methanol).

-

4. Purity Confirmation:

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, including its potent anticancer activity, by modulating several key intracellular signaling pathways. Understanding these pathways is critical for both toxicological assessment and the exploration of SAD as a potential therapeutic agent.

GSK-3β/β-catenin/c-Myc Signaling Pathway

This compound has been shown to induce apoptosis and cause G1 phase cell cycle arrest in leukemia cells by targeting the GSK-3β/β-catenin/c-Myc pathway. SAD activates Glycogen Synthase Kinase 3β (GSK-3β), which in turn leads to the phosphorylation and subsequent degradation of β-catenin. The degradation of β-catenin prevents its translocation to the nucleus, thereby downregulating the expression of the oncogene c-Myc, a key regulator of cell proliferation and survival.

Akt/mTOR/p70S6K Signaling Cascade

In the context of cancer, particularly in relation to angiogenesis (the formation of new blood vessels), this compound has been found to inhibit the Akt/mTOR/p70S6K signaling cascade. This pathway is crucial for cell survival, proliferation, and angiogenesis. By inhibiting the phosphorylation of key proteins in this cascade, such as Akt, mTOR, and p70S6K, SAD can suppress the expression of pro-angiogenic factors like Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

PI3K/AKT/β-catenin Signaling Pathway

The PI3K/AKT pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer. Secalonic acids have been shown to repress the progression of hepatocellular carcinoma by regulating the PI3K/AKT/β-catenin signaling pathway. Inhibition of PI3K and the subsequent phosphorylation of AKT can lead to a decrease in β-catenin levels, ultimately affecting cell proliferation and survival.

Conclusion

This compound is a naturally occurring mycotoxin with a significant presence in the environment, particularly in agricultural dust. Its detection and quantification are paramount for ensuring food and feed safety. The methodologies outlined in this guide provide a framework for the analysis of SAD in environmental samples. Furthermore, the elucidation of the signaling pathways affected by this compound not only sheds light on its mechanisms of toxicity but also opens avenues for its potential application in drug development, particularly in the field of oncology. The continued study of this potent mycotoxin is essential for both mitigating its risks and harnessing its potential benefits for human health.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound: natural contaminant of corn dust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mycotoxins in grain dust: method for analysis of aflatoxins, ochratoxin A, zearalenone, vomitoxin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Secalonic Acid D: A Comprehensive Technical Guide on its Involvement in the GSK3-β/β-catenin/c-Myc Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD), a natural mycotoxin, has demonstrated significant anti-neoplastic properties, particularly in leukemia cell lines. Its mechanism of action involves the intricate GSK3-β/β-catenin/c-Myc signaling pathway, a critical axis in cell proliferation and survival. This technical guide provides an in-depth analysis of SAD's interaction with this pathway, presenting available data, detailed experimental protocols for key validation assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating SAD as a potential therapeutic agent.

Introduction: this compound and the GSK3-β/β-catenin/c-Myc Pathway

This compound is a secondary metabolite produced by various fungi, notably from the Penicillium and Aspergillus genera. Structurally, it belongs to the ergochrome class of compounds, characterized by a dimeric xanthone skeleton. Early studies identified SAD's toxic properties, but more recent research has pivoted towards its potential as an anti-cancer agent.[1]

The Glycogen Synthase Kinase 3-beta (GSK3-β)/β-catenin/c-Myc pathway is a cornerstone of cellular signaling, governing processes such as cell fate determination, proliferation, and apoptosis. In a quiescent state, GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of free cytoplasmic β-catenin low. Upon pathway activation, GSK3-β is inhibited (often by phosphorylation at Serine 9), leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to upregulate the expression of target genes, including the proto-oncogene c-Myc. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

This compound has been shown to exert its anti-proliferative effects by modulating this pathway. Evidence suggests that SAD activates GSK3-β, which in turn promotes the degradation of β-catenin, leading to the downregulation of c-Myc expression. This cascade of events ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2]

Quantitative Data on the Effects of this compound

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HL-60 | Human Promyelocytic Leukemia | 0.38 | 72 | [1][2] |

| K562 | Human Chronic Myelogenous Leukemia | 0.43 | 72 | |

| PANC-1 (glucose-starved) | Human Pancreatic Carcinoma | 0.6 | Not Specified | |

| PANC-1 (normal culture) | Human Pancreatic Carcinoma | >1000 | Not Specified | |

| CCRF-CEM | Leukemia | 15.89 ± 0.73 | Not Specified | |

| MOLT-4 | Leukemia | 10.75 ± 3.02 | Not Specified | |

| NB-4 | Leukemia | 12.29 ± 2.09 | Not Specified |

Table 2: Effect of this compound on Protein Expression

| Protein | Cell Line | Treatment Concentration (µM) | Treatment Time (h) | Observed Effect | Quantitative Change | Citation |

| p-GSK-3β (Ser9) | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available | |

| β-catenin | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available | |

| c-Myc | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | Treatment Concentration (µM) | Treatment Time (h) | Observed Effect | Quantitative Fold Change | Citation |

| c-Myc | HL-60, K562 | Not Specified | Not Specified | Downregulation | Data not available | |

| Cyclin D1 | Not Specified | Not Specified | Not Specified | Not Reported | Data not available |

Table 4: In Vivo Efficacy of this compound Derivative

| Animal Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |

| Inbred ACI/N Rat | Bladder Cancer (BC-47) | 5-di-(2'-tetrahydropyranyl)this compound | Not Specified | Data not available |

Note: Data for a derivative of this compound is presented due to the lack of available in vivo data for this compound itself.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the GSK3-β/β-catenin/c-Myc pathway.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., HL-60, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (SAD) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of SAD in complete culture medium from the stock solution.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of SAD (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis